molecular formula C9H8ClN B3148770 3-(Chloromethyl)-1H-indole CAS No. 65738-50-3

3-(Chloromethyl)-1H-indole

Cat. No. B3148770
CAS RN: 65738-50-3
M. Wt: 165.62 g/mol
InChI Key: RTJHMNHFKRGENK-UHFFFAOYSA-N
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Description

“3-(Chloromethyl)-1H-indole” likely refers to a compound that contains an indole group (a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring) and a chloromethyl group attached to it .


Synthesis Analysis

While specific synthesis methods for “3-(Chloromethyl)-1H-indole” were not found, similar compounds such as “3-chloromethyl benzoic acid” and “3-(chloromethyl)pyridine hydrochloride” have been synthesized using various catalysts and reagents . The synthesis often involves reactions with chlorinating agents or through substitution reactions.


Molecular Structure Analysis

The molecular structure of “3-(Chloromethyl)-1H-indole” would likely consist of an indole group with a chloromethyl group (-CH2Cl) attached to the third carbon in the indole ring system .


Chemical Reactions Analysis

The chemical reactions of “3-(Chloromethyl)-1H-indole” would likely involve the chloromethyl group, which could undergo various substitution reactions. For instance, a study on a similar compound, “2-((3-(Chloromethyl)-benzoyl)oxy)benzoic acid”, describes its synthesis involving various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Chloromethyl)-1H-indole” would depend on its molecular structure. It’s likely to have properties common to other chloromethyl compounds and indoles .

Scientific Research Applications

Synthesis and Applications in Biological Activities

The indole nucleus, including derivatives like 3-(Chloromethyl)-1H-indole, is a significant component in various natural and synthetic molecules with considerable biological activity. These molecules exhibit diverse properties like anti-tumor and anti-inflammatory activities, which are often linked to their interactions with DNA and proteins. For instance, the synthesis of 4-Chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide, a compound bearing an indole nucleus, demonstrates its potential in biological applications due to these properties (D. Geetha et al., 2019).

Functionalization and Chemical Synthesis

Functional derivatives of 3-(1,3,4-oxadiazol-2-yl)-1H-indoles have been synthesized starting with 3-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-1H-indole, demonstrating the versatility of these compounds in chemical synthesis. This approach allows for the generation of compounds with a wide range of substituents, highlighting the adaptability of 3-(Chloromethyl)-1H-indole in chemical synthesis (S. B. Alyab’ev et al., 2009).

Palladium-Catalyzed Reactions

Palladium-catalyzed reactions have become crucial in organic synthesis, including the synthesis and functionalization of indoles. These methods offer tolerance to a range of functionalities and are applicable to complex molecules, thus enhancing the synthetic utility of indole derivatives (S. Cacchi & G. Fabrizi, 2005).

Novel Organic Catalysts for Synthesis

In the context of green chemistry, novel organic catalysts like trityl chloride have been used for the preparation of bis(1H-indol-3-yl)methanes, a class of compounds with significant pharmacological and biological properties. This approach aligns with the principles of eco-friendliness and efficiency in organic transformations (A. Khalafi‐Nezhad et al., 2008).

Acylation of Indoles

Selective acylation of indoles at the 3-position has been achieved in high yields, demonstrating the potential of 3-(Chloromethyl)-1H-indole and similar compounds in the synthesis of functionally diverse molecules. This method is applicable to indoles bearing various functional groups, indicating its broad utility (T. Okauchi et al., 2000).

Mechanism of Action

The mechanism of action would depend on the specific application of “3-(Chloromethyl)-1H-indole”. For instance, in medicinal chemistry, the mechanism of action often involves the compound interacting with biological targets, such as proteins or enzymes .

Safety and Hazards

Based on safety data sheets of similar compounds, “3-(Chloromethyl)-1H-indole” may be flammable and could cause skin irritation, serious eye irritation, and may be toxic if inhaled .

Future Directions

The future directions for research on “3-(Chloromethyl)-1H-indole” would likely depend on its potential applications. For instance, if it shows promise as a pharmaceutical compound, future research could focus on drug development and clinical trials .

properties

IUPAC Name

3-(chloromethyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTJHMNHFKRGENK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30548662
Record name 3-(Chloromethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30548662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chloromethyl)-1H-indole

CAS RN

65738-50-3
Record name 3-(Chloromethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30548662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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